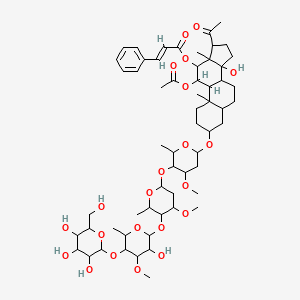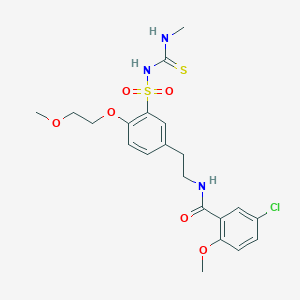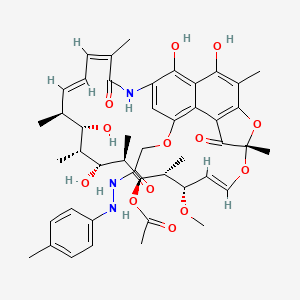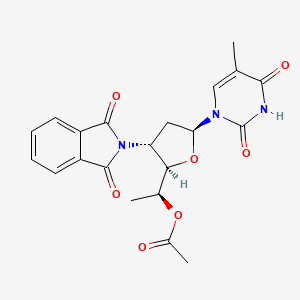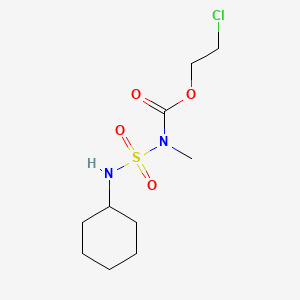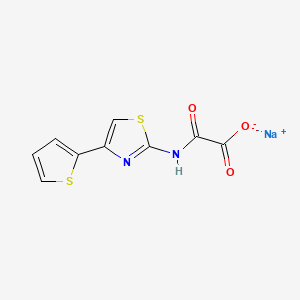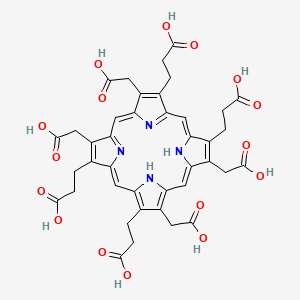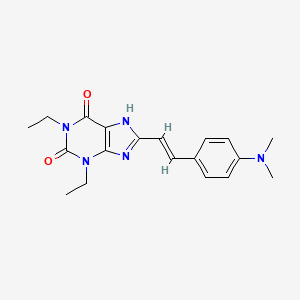
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a purine core substituted with ethyl groups and a dimethylaminophenylethenyl moiety, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ethyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the purine core can intercalate with nucleic acids or proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-(dimethylamino)phenyl)-2-propenoic acid: Similar structure but different functional groups.
(E)-2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)malononitrile: Similar electronic properties but different core structure.
Uniqueness
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core with a dimethylaminophenylethenyl moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and bioimaging agents.
Eigenschaften
CAS-Nummer |
155271-92-4 |
|---|---|
Molekularformel |
C19H23N5O2 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
8-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H23N5O2/c1-5-23-17-16(18(25)24(6-2)19(23)26)20-15(21-17)12-9-13-7-10-14(11-8-13)22(3)4/h7-12H,5-6H2,1-4H3,(H,20,21)/b12-9+ |
InChI-Schlüssel |
OQKSMHSUAOFGOX-FMIVXFBMSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=C(C=C3)N(C)C |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



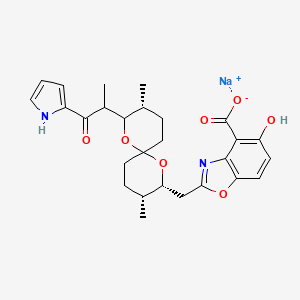
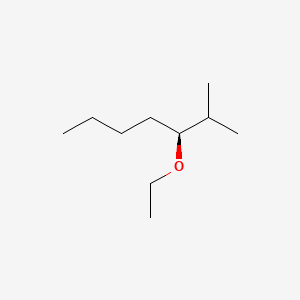
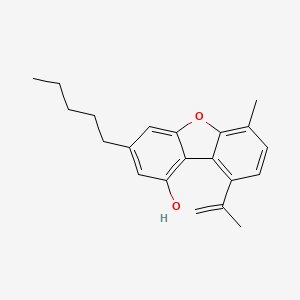
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
